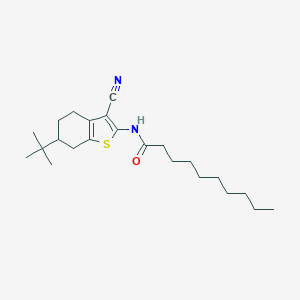![molecular formula C27H24N2O3 B331238 PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B331238.png)
PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C27H24N2O3 and a molecular weight of 424.491 Da . This compound is part of the ester family, which are known for their wide range of applications in various fields including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with propanol in the presence of an acid catalyst . Another method involves the use of acid chlorides or acid anhydrides reacting with alcohols to form esters . Industrial production methods often employ trans-esterification reactions under acidic conditions to increase the yield and purity of the product .
Análisis De Reacciones Químicas
PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium hydroxide.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory and microbial pathways .
Comparación Con Compuestos Similares
PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can be compared with other esters and quinoline derivatives. Similar compounds include:
Ethyl benzoate: Another ester with similar chemical properties but different applications.
Methyl acetate: A simpler ester used in various industrial applications.
Quinoline derivatives: Compounds like 2-methylquinoline and 4-quinolinyl derivatives share structural similarities but differ in their specific biological activities.
This compound stands out due to its unique combination of ester and quinoline functionalities, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H24N2O3 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
propyl 4-[[2-(2-methylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H24N2O3/c1-3-16-32-27(31)19-12-14-20(15-13-19)28-26(30)23-17-25(21-9-5-4-8-18(21)2)29-24-11-7-6-10-22(23)24/h4-15,17H,3,16H2,1-2H3,(H,28,30) |
Clave InChI |
OXLKQABTBSGUMN-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-isopropoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331155.png)
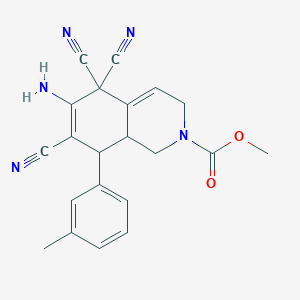
![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-chlorophenyl)quinoline](/img/structure/B331161.png)
![Methyl 3-{[3-(4-chlorophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B331162.png)
![Isopropyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331164.png)
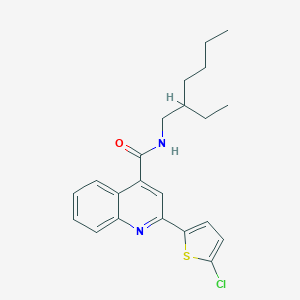
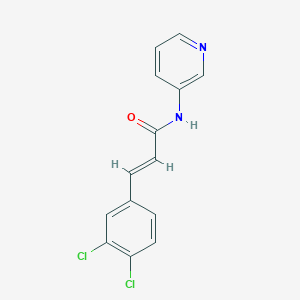
![Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331167.png)
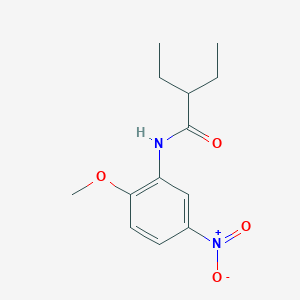
![Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331172.png)
![Propyl 6-methyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331175.png)

![Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331178.png)
